CAS number and molecular structure of [Et3S][TFSI].
CAS number and molecular structure of [Et3S][TFSI].
An In-depth Technical Guide to Triethylsulfonium Bis(trifluoromethylsulfonyl)imide ([Et₃S][TFSI]) for Advanced Research Applications
Introduction
Triethylsulfonium bis(trifluoromethylsulfonyl)imide, denoted as [Et₃S][TFSI], is a room-temperature ionic liquid (RTIL) that has garnered significant attention within the scientific community. As a member of the sulfonium class of ionic liquids, it is distinguished by its unique combination of physicochemical properties, including high ionic conductivity, a wide electrochemical window, low viscosity, and exceptional thermal stability.[1] These characteristics make it an exemplary material for a range of high-performance applications, particularly in electrochemistry, energy storage, and catalysis.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular structure, properties, synthesis, and applications of [Et₃S][TFSI], grounded in established scientific principles and methodologies.
Part 1: Core Chemical Identity and Molecular Structure
A precise understanding of a compound's identity and structure is the foundation of all subsequent scientific investigation. [Et₃S][TFSI] is an organic salt composed of a triethylsulfonium cation and a bis(trifluoromethylsulfonyl)imide anion.
Chemical Identifiers:
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Molecular Weight: 399.39 g/mol [6]
Molecular Architecture and its Implications
The distinct properties of [Et₃S][TFSI] are a direct consequence of the synergy between its constituent ions.
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The Triethylsulfonium ([Et₃S]⁺) Cation: The cation features a central sulfur atom bonded to three ethyl groups. Its symmetric, aliphatic, and non-planar structure is crucial. Unlike aromatic cations (e.g., imidazolium), this aliphatic nature reduces π-π stacking interactions between cations, which contributes to the material's low viscosity and low melting point.[1]
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The Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) Anion: The [TFSI]⁻ anion is renowned for its stability. The negative charge is extensively delocalized across the two sulfonyl groups and the central nitrogen atom, a result of the strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups. This charge delocalization minimizes ion pairing with the cation, leading to greater ionic mobility and, consequently, higher conductivity.[1] Furthermore, the thermal and chemical resilience of the C-F and S-O bonds imparts exceptional stability to the anion and the ionic liquid as a whole.[7][8]
Part 2: Physicochemical Properties
The utility of [Et₃S][TFSI] in advanced applications is defined by its quantitative physicochemical properties. The data below represents a synthesis of typical values reported in the literature and commercial technical data sheets.
| Property | Value | Significance in Applications |
| Appearance | Slightly yellow to orange clear liquid | Indicates purity; allows for visual inspection of degradation or contamination. |
| Melting Point | -35.5 °C[2] | Confirms its status as a room-temperature ionic liquid, enabling a wide operational temperature range for liquid-phase applications. |
| Density (at 20-25 °C) | ~1.47 g/mL[2] | Important for device design, mass transport calculations, and solvent volume considerations. |
| Ionic Conductivity | ~5.1 - 6.0 mS/cm[1] | High conductivity is essential for efficient charge transport in electrochemical devices like batteries and supercapacitors. |
| Electrochemical Window | ~4.5 V[1] | A wide stability window allows for operation at higher voltages without electrolyte decomposition, crucial for high-energy-density devices.[9] |
| Thermal Decomposition | >300 °C[1] | High thermal stability permits its use in high-temperature processes and enhances the safety profile of devices.[10][11] |
| Viscosity (at 20 °C) | ~39 cP[1] | Low viscosity facilitates faster ion transport, improving the rate performance of electrochemical systems. |
Part 3: Synthesis and Purification Protocol
The synthesis of high-purity [Et₃S][TFSI] is critical for reproducible research and optimal performance. The most common and reliable method is a salt metathesis (ion exchange) reaction. The following protocol is a self-validating system designed to yield a high-purity product with minimal halide contamination.
Experimental Workflow: Salt Metathesis Synthesis
Step-by-Step Methodology
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Reactant Preparation: Dissolve triethylsulfonium bromide ([Et₃S]Br) (1.0 eq) in a minimal amount of deionized water. In a separate vessel, dissolve lithium bis(trifluoromethylsulfonyl)imide ([Li][TFSI]) (1.05 eq) in deionized water.
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Causality: Using a slight excess of [Li][TFSI] ensures the complete conversion of the halide starting material. Water is an ideal solvent for this step as it readily dissolves the inorganic starting materials.
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Metathesis Reaction: Slowly add the [Li][TFSI] solution to the stirring [Et₃S]Br solution. A biphasic mixture may form as the hydrophobic [Et₃S][TFSI] is produced. Stir vigorously at room temperature for 12-24 hours.
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Causality: Vigorous stirring maximizes the interfacial area between reactants, driving the reaction to completion. The thermodynamic driving force is the formation of the water-soluble lithium bromide (LiBr) and the water-insoluble ionic liquid.
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Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane (DCM). Combine the organic layers.
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Causality: DCM is an effective solvent for [Et₃S][TFSI] and is immiscible with water, allowing for efficient separation of the product from the highly polar aqueous phase containing the LiBr byproduct.
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Washing and Purity Validation: Wash the combined organic layers repeatedly with small volumes of deionized water. After each wash, test a small sample of the aqueous layer with a few drops of aqueous silver nitrate (AgNO₃) solution. Continue washing until no white precipitate (AgBr) is observed.
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Causality: This is a critical self-validating step. Halide impurities are detrimental to electrochemical performance. The AgNO₃ test provides a clear, qualitative confirmation that halide ions have been removed to a very low level.
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Drying and Final Purification: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and remove the DCM using a rotary evaporator. Place the resulting oil in a vacuum oven at an elevated temperature (e.g., 70-80°C) for at least 48 hours.
Part 4: Key Applications and Scientific Insights
Core Application: Electrochemistry and Energy Storage
[Et₃S][TFSI] is a model electrolyte for high-performance energy storage devices. Its wide electrochemical window of ~4.5 V allows for the development of supercapacitors and batteries that operate at higher cell voltages, directly translating to higher energy density.[1] Its high ionic conductivity and low viscosity ensure rapid charge and discharge capabilities, which is critical for high-power applications.[1] In 2015, its utility as a high-performance electrolyte for supercapacitors was validated, demonstrating capacitance retention of over 90% after 10,000 cycles.[1]
Emerging Application: Organic Synthesis
As a non-volatile and thermally stable solvent, [Et₃S][TFSI] offers a safer alternative to traditional volatile organic compounds (VOCs). It can serve as a medium for various organic reactions, including nucleophilic substitutions, where its ionic nature can help stabilize charged intermediates and transition states.[2]
Exploratory Frontier: Drug Development and Biomedical Research
While not a direct therapeutic agent, the unique properties of [Et₃S][TFSI] present opportunities for the drug development pipeline.
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Enabling Challenging Chemistry: The trifluoromethyl (CF₃) group is a privileged moiety in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and lipophilicity.[13] The synthesis of complex trifluoromethylated compounds can be challenging. The high thermal stability and unique solvation properties of ionic liquids like [Et₃S][TFSI] may provide novel reaction environments for fluorination chemistry or other transformations relevant to active pharmaceutical ingredient (API) synthesis.
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Electrochemical Biosensing: The excellent electrochemical properties of [Et₃S][TFSI] make it a candidate for creating stable and sensitive electrochemical sensors. Such sensors could be designed for the detection and quantification of drug molecules, metabolites, or disease biomarkers, leveraging the ionic liquid as the charge-carrying medium.
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Formulation and Delivery Research: Although highly speculative, the study of ionic liquids in drug delivery is an active research area. Understanding the interactions between APIs and stable ionic liquids could, in the future, inform the design of novel formulation strategies, though toxicity and biocompatibility would be paramount considerations. The use of tritium-labeled compounds is a cornerstone of pharmacokinetic studies in drug development, and stable media are essential for such analyses.[14]
Part 5: Handling, Safety, and Storage
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Safety: According to aggregated GHS information, [Et₃S][TFSI] is classified as a skin and eye irritant and may cause respiratory irritation.[5][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
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Storage: To maintain its high purity and low water content, [Et₃S][TFSI] should be stored in a tightly sealed container in a dry, inert atmosphere (e.g., inside a glovebox or desiccator). It is stable at room temperature.[2]
Conclusion
Triethylsulfonium bis(trifluoromethylsulfonyl)imide stands out as a high-performance ionic liquid with a compelling set of physicochemical properties. Its combination of high conductivity, thermal robustness, and a wide electrochemical window makes it an indispensable tool for researchers in electrochemistry and materials science. The detailed synthesis and purification protocol provided herein offers a reliable pathway to obtaining high-purity material essential for reproducible and cutting-edge research. While its primary applications are well-established, its potential utility in specialized areas of chemical synthesis and biomedical technology presents an exciting frontier for future scientific exploration.
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